molecular formula C6H8IN3O2 B11709889 3-Iodo-5-nitro-1-propyl-1H-pyrazole

3-Iodo-5-nitro-1-propyl-1H-pyrazole

Cat. No.: B11709889
M. Wt: 281.05 g/mol
InChI Key: RARGUDIDTOUWDL-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1-propyl-1H-pyrazole is a halogenated nitro-pyrazole derivative characterized by a pyrazole ring substituted with an iodine atom at position 3, a nitro group at position 5, and a propyl chain at position 1. Its reactivity is influenced by the electron-withdrawing nitro group and the heavy iodine atom, which may enhance electrophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

3-iodo-5-nitro-1-propylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-2-3-9-6(10(11)12)4-5(7)8-9/h4H,2-3H2,1H3

InChI Key

RARGUDIDTOUWDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-propyl-1H-pyrazole followed by iodination. One common method includes the treatment of 1-propyl-1H-pyrazole with concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 5-nitro-1-propyl-1H-pyrazole is then subjected to iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 3-amino-5-nitro-1-propyl-1H-pyrazole or 3-thio-5-nitro-1-propyl-1H-pyrazole.

    Reduction: 3-Iodo-5-amino-1-propyl-1H-pyrazole.

    Oxidation: This compound carboxylic acid.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocycles
3-Iodo-5-nitro-1-propyl-1H-pyrazole serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, which can lead to the development of new materials with desirable properties.

Reactivity and Mechanism
The compound's reactivity is largely attributed to the presence of the iodine and nitro groups. The iodine atom facilitates nucleophilic substitutions, while the nitro group can undergo bioreduction, producing reactive intermediates that can interact with cellular targets.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics . The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential
The compound has also been studied for its anticancer properties. Experimental data show that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells) through modulation of apoptosis-related proteins and cell cycle regulators . This suggests its potential as a lead compound for developing new anticancer therapies.

Medicinal Chemistry

Drug Development
this compound is being explored for its potential use in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its unique structure allows for targeted modifications to enhance efficacy and selectivity against disease targets .

Industrial Applications

Agrochemicals and Dyes
In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties enable it to act as a building block for synthesizing various functional materials used in agricultural applications.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

Antimicrobial Screening Study :
A study evaluated multiple pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings .

Anticancer Evaluation Study :
In experiments assessing cytotoxicity against various cancer cell lines, this compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer effects. The activation of caspase pathways leading to apoptosis further highlights its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 5-Iodo-3-nitro-1-propyl-1H-pyrazole

The positional isomer 5-iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 2171313-95-2) is the most closely related compound with available data . Key differences arise from the substitution pattern:

Property 5-Iodo-3-nitro-1-propyl-1H-pyrazole Hypothesized for 3-Iodo-5-nitro-1-propyl-1H-pyrazole
Molecular Formula C₆H₈IN₃O₂ Same
Molar Mass (g/mol) 281.05 Same
Density (g/cm³) 2.03 ± 0.1 (Predicted) Likely similar, but dependent on crystal packing
Boiling Point (°C) 341.8 ± 22.0 (Predicted) May differ due to dipole orientation
pKa -3.70 ± 0.10 (Predicted) Expected to vary; nitro position impacts acidity

Key Observations :

  • The nitro group at position 3 (vs. 5) in the isomer may lower acidity (higher pKa) due to reduced resonance stabilization of the conjugate base.
  • Steric effects from the iodine at position 5 could alter reactivity compared to iodine at position 3.

Comparison with Other Nitro-Substituted Pyrazoles

Nitro-pyrazoles are widely studied for their explosive properties and biological activity. Examples include:

1H-Pyrazole-3-nitro derivatives
  • 3-Nitro-1H-pyrazole : Lacks iodine and alkyl chains, leading to lower molecular weight (129.08 g/mol) and higher solubility in polar solvents. Its pKa is ~1.2, indicating stronger acidity than the iodinated analog due to fewer electron-withdrawing groups .
4-Nitro-1H-pyrazole derivatives

Halogenated Pyrazole Analogs

Replacing iodine with other halogens alters physicochemical properties:

Compound Halogen Molar Mass (g/mol) Boiling Point (°C) Reactivity
3-Bromo-5-nitro-1-propyl-1H-pyrazole Br 234.06 ~320 (Predicted) Lower stability in coupling reactions
3-Chloro-5-nitro-1-propyl-1H-pyrazole Cl 189.60 ~300 (Predicted) Higher electrophilicity

Trends :

  • Iodine provides higher molecular weight and polarizability, favoring Suzuki-Miyaura cross-coupling reactions.
  • Chlorine/Bromine analogs are less sterically demanding but more prone to hydrolysis.

Limitations and Knowledge Gaps

  • Data Availability : Direct experimental data for this compound are scarce; most inferences derive from positional isomers or halogen analogs.
  • Predicted Properties : Computational models (e.g., density predictions) require experimental validation.

Further studies are needed to elucidate its full chemical and biological profile.

Biological Activity

3-Iodo-5-nitro-1-propyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy with related compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the nitro group and the iodine atom. The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects. The presence of iodine may enhance the compound's binding affinity to specific targets, thereby amplifying its biological efficacy.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory : Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
  • Anticancer : Pyrazoles have been reported to demonstrate anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, certain pyrazole derivatives have exhibited significant antiproliferative activity against MCF-7 breast cancer cells .
  • Analgesic and Antipyretic : The analgesic properties of pyrazoles make them potential candidates for pain management therapies. Studies have shown that these compounds can effectively reduce pain in animal models comparable to established analgesics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazole compounds is essential.

Compound NameAnti-inflammatory ActivityAnticancer ActivityAnalgesic Activity
This compoundModerateHighModerate
4-Iodo-3-nitro-1H-pyrazoleHighModerateHigh
3-Nitro-1-propyl-1H-pyrazoleLowLowLow

Case Studies

Several studies have investigated the biological activities of pyrazoles, including this compound:

  • Inflammatory Disease Model : In a carrageenan-induced paw edema model in rats, this compound demonstrated significant anti-inflammatory effects comparable to indomethacin, highlighting its potential for treating inflammatory diseases .
  • Cancer Cell Line Study : A study evaluating the effect of various pyrazoles on MCF-7 breast cancer cells found that this compound inhibited cell growth with an IC50 value indicative of potent activity .
  • Pain Management : In a model assessing analgesic properties using acetic acid-induced writhing in mice, the compound showed a notable reduction in pain responses, suggesting its potential as an analgesic agent .

Q & A

Q. What are the standard methods for synthesizing and characterizing 3-Iodo-5-nitro-1-propyl-1H-pyrazole?

A common approach involves coupling nitro-substituted pyrazole precursors with iodine sources (e.g., I₂/KI in acidic media). Characterization typically employs 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regioselectivity of iodination and nitro-group placement. IR spectroscopy helps identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹), while mass spectrometry validates molecular weight .

Q. How do the nitro and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. The iodine atom facilitates Suzuki-Miyaura or Ullmann-type couplings, but its steric bulk may reduce reaction efficiency. Comparative studies with non-iodinated analogs are recommended to isolate substituent effects .

Q. What safety protocols are critical when handling this compound?

Due to potential nitro-group explosivity and iodine’s volatility, use explosion-proof equipment, inert atmospheres, and personal protective equipment (PPE). Storage should prioritize desiccated, light-protected environments below 4°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-iodo pyrazole derivatives?

Contradictions often arise from tautomerism or solvent effects. Employ variable-temperature NMR to detect dynamic processes. Cross-validate with X-ray crystallography (if crystalline) and computational methods (DFT calculations for optimized geometries) .

Q. What catalytic systems optimize iodination in sterically hindered pyrazole frameworks?

Palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enhance regioselectivity in iodination. Microwave-assisted synthesis reduces reaction time and minimizes side products. Monitor progress via TLC with UV-active indicators .

Q. How does the propyl group affect regioselectivity in electrophilic substitution reactions?

The propyl chain introduces steric hindrance, favoring substitution at the 5-position (para to nitro). Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites, validated by synthesizing positional isomers .

Q. What strategies improve the compound’s solubility for biological assays?

Co-solvents (DMSO/water mixtures) or derivatization (e.g., sulfonation of the nitro group) enhance aqueous solubility. Dynamic light scattering (DLS) assesses aggregation tendencies in biological buffers .

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) evaluate binding affinities to targets like cyclooxygenase-2. Validate predictions with in vitro enzyme inhibition assays and SAR studies .

Q. What analytical techniques validate purity in the presence of nitro-group degradation byproducts?

High-resolution LC-MS with ion-trap detectors distinguishes degradation products (e.g., denitrated analogs). Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways .

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